Meclizine Monohydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

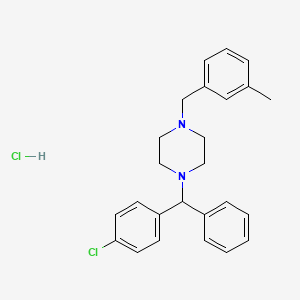

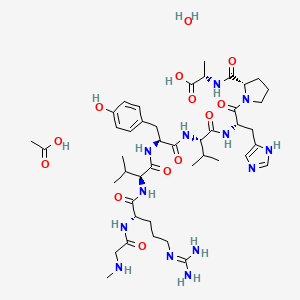

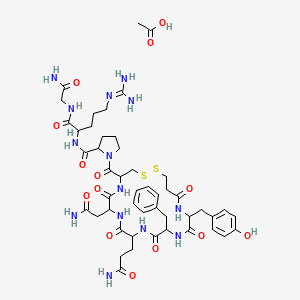

Meclizine Monohydrochloride is a first-generation antihistamine belonging to the piperazine class. It is primarily used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. This compound exhibits antiemetic and antivertigo properties, making it effective in managing symptoms related to vestibular system disturbances .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Meclizine Monohydrochloride involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 3-methylbenzyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is subjected to rigorous quality control measures to ensure purity and consistency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the aromatic rings, although these are less common.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzhydryl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Reduced aromatic rings.

Substitution: Substituted piperazine derivatives

Applications De Recherche Scientifique

Meclizine Monohydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying antihistamine activity and receptor binding.

Biology: Investigated for its effects on cellular signaling pathways and its potential neuroprotective properties.

Medicine: Widely used in clinical studies for the treatment of motion sickness, vertigo, and other vestibular disorders.

Industry: Employed in the formulation of various pharmaceutical products, including tablets and ointments

Mécanisme D'action

Meclizine Monohydrochloride exerts its effects primarily through antagonism of the histamine H1 receptor. By blocking these receptors, it inhibits the action of histamine, which is responsible for symptoms such as nausea and dizziness. Additionally, this compound has anticholinergic properties, which further contribute to its antiemetic and antivertigo effects. The compound also affects the central nervous system by reducing the excitability of the vestibular nuclei .

Comparaison Avec Des Composés Similaires

Dimenhydrinate: Another first-generation antihistamine used for motion sickness and vertigo.

Diphenhydramine: Commonly used for allergies but also effective in treating motion sickness.

Cinnarizine: Used for vertigo and motion sickness, with additional calcium channel blocking properties.

Domperidone: Primarily a dopamine antagonist used for gastrointestinal motility disorders but also has antiemetic properties .

Uniqueness of Meclizine Monohydrochloride: this compound is unique due to its combination of antihistamine and anticholinergic properties, making it particularly effective for treating motion sickness and vertigo. Its long duration of action and relatively low incidence of side effects compared to other antihistamines make it a preferred choice for many patients .

Propriétés

Numéro CAS |

410538-37-3 |

|---|---|

Formule moléculaire |

C25H28Cl2N2 |

Poids moléculaire |

427.4 g/mol |

Nom IUPAC |

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride |

InChI |

InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H |

Clé InChI |

GJNMJOHYRWHJQB-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[1-[3-[4-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methanimine](/img/structure/B10774700.png)

![N-[1-[[cyano(methyl)amino]-methylamino]-3-(2-methylpropylsulfonyl)-1-oxopropan-2-yl]benzamide](/img/structure/B10774706.png)

![(1S,2S,3S,5R)-methyl 3-(4-iodophenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10774759.png)

![Sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B10774766.png)

![[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B10774780.png)